molecular formula C14H11NO3S B5104111 (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B5104111
M. Wt: 273.31 g/mol
InChI Key: MSYZESDQEXTOGD-XFXZXTDPSA-N
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Description

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a prop-2-yn-1-yloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.

    Addition of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the intermediate compound with propargyl alcohol under suitable conditions to introduce the prop-2-yn-1-yloxy group.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl and prop-2-yn-1-yloxy groups can participate in substitution reactions, where different substituents can be introduced under suitable conditions.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It interacts with enzymes and receptors involved in various biological processes, modulating their activity.

    Pathways: The compound influences signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Phenyl-substituted Thiazolidinediones: Compounds with similar phenyl substitutions may exhibit comparable biological activities.

    Prop-2-yn-1-yloxy Substituted Compounds: These compounds share the prop-2-yn-1-yloxy group and may have similar chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-3-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-3-8-18-11-6-4-10(5-7-11)9-12-13(16)15(2)14(17)19-12/h1,4-7,9H,8H2,2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYZESDQEXTOGD-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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